2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
Description
2-[(Cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative featuring a fluorophenyl substituent at position 3, a cyanomethyl sulfanyl group at position 2, and a propyl carboxamide at position 5. Its core structure integrates a dihydroquinazoline-4-one scaffold, which is known for diverse pharmacological activities, including kinase inhibition and receptor modulation.
Properties
IUPAC Name |
2-(cyanomethylsulfanyl)-3-(3-fluorophenyl)-4-oxo-N-propylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-2-9-23-18(26)13-6-7-16-17(11-13)24-20(28-10-8-22)25(19(16)27)15-5-3-4-14(21)12-15/h3-7,11-12H,2,9-10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWKXNVZCRTBKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the quinazoline core.
Addition of the Cyanomethylsulfanyl Group: This can be introduced through a nucleophilic substitution reaction using a suitable cyanomethylsulfanyl reagent.
Final Functionalization: The N-propyl group and the carboxamide functionality are introduced in the final steps, often through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its quinazoline core, this compound may exhibit biological activity and could be investigated as a potential drug candidate for various diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s dihydroquinazoline-4-one core distinguishes it from other heterocyclic analogs. For example, compounds like 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 13b () are based on cyanoacetanilide scaffolds coupled with aryl diazonium salts, yielding hydrazinylidene derivatives .
Functional Group Variations
Table 1: Substituent and Functional Group Comparison
- Sulfanyl vs. Sulfonamide: The target’s cyanomethyl sulfanyl group contrasts with the sulfonamide moiety in ’s compounds.
- Fluorophenyl vs. Methoxy/Methylphenyl : The 3-fluorophenyl group in the target may offer stronger electron-withdrawing effects compared to 4-methoxy or 4-methyl substituents in 13a/b, influencing electronic distribution and receptor interactions .
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Data Comparison
- Nitrile Stretching : Both the target and ’s compounds exhibit strong IR absorption near 2210–2214 cm⁻¹ for the nitrile group, confirming its presence .
- Aromatic Protons : The target’s 3-fluorophenyl group would show distinct splitting in the 7.2–7.6 ppm range, differing from 13a/b’s para-substituted aryl signals .
Potential Pharmacological Implications
While ’s compounds lack reported biological data, their sulfonamide and hydrazinylidene groups suggest possible enzyme inhibition (e.g., carbonic anhydrase). The target’s quinazoline core is associated with kinase inhibition (e.g., EGFR), and the 3-fluorophenyl group may enhance selectivity for fluorine-sensitive binding pockets .
Biological Activity
The compound 2-[(cyanomethyl)sulfanyl]-3-(3-fluorophenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide , with the CAS number 946237-66-7 , is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research and kinase inhibition. This article provides an overview of the biological activity associated with this compound, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.44 g/mol . The structure features a quinazoline ring, which is commonly associated with various pharmacological activities, including anticancer properties and enzyme inhibition.
1. Kinase Inhibition
Quinazoline derivatives are well-known for their role as kinase inhibitors. The specific structure of this compound suggests potential activity against certain kinases involved in cell signaling pathways. Kinases play crucial roles in regulating cellular processes such as growth, differentiation, and metabolism. Preliminary studies indicate that this compound may inhibit specific kinases, although detailed mechanism studies are required to confirm these effects .
2. Anticancer Properties
Research has indicated that quinazoline derivatives exhibit promising anticancer activities. The presence of the quinazoline ring in this compound suggests it could interfere with cancer cell proliferation or survival pathways. A study on related compounds showed that modifications to the quinazoline structure could enhance anticancer potency, indicating a potential for further exploration of this compound in cancer therapy .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 946237-66-7 |
| Molecular Formula | C20H17FN4O2S |
| Molecular Weight | 396.44 g/mol |
| InChI Key | BEWKXNVZCRTBKJ-UHFFFAOYSA-N |
| Potential Applications | Kinase inhibition, Anticancer |
Case Studies
- Kinase Activity Evaluation : In a study evaluating various quinazoline derivatives, compounds similar to this compound showed significant inhibition of specific kinases involved in oncogenic signaling pathways. This suggests that further investigation into this compound’s kinase inhibition could yield valuable insights into its therapeutic potential .
- Anticancer Efficacy : A comparative analysis of quinazoline derivatives demonstrated that structural modifications can lead to enhanced anticancer activity. This indicates that this compound may also exhibit similar properties warranting further investigation into its efficacy against various cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
